1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one

描述

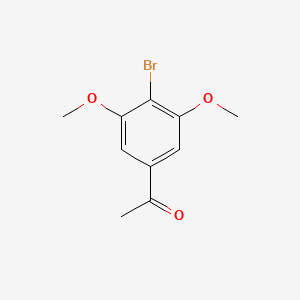

1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C10H11BrO3. It is characterized by a bromine atom and two methoxy groups attached to a phenyl ring, with an ethanone group at the para position. This compound is used in various chemical syntheses and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one can be synthesized through the bromination of 3,5-dimethoxyacetophenone. The reaction typically involves the use of bromine or a brominating agent such as sodium bromide or magnesium bromide in an appropriate solvent like chloroform or ethanol . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position undergoes substitution reactions under specific conditions. The electron-donating methoxy groups at positions 3 and 5 activate the aromatic ring, facilitating nucleophilic displacement of bromine.

This reactivity is critical for synthesizing derivatives used in medicinal chemistry and materials science.

Reduction of the Ketone Group

The ethanone group undergoes reduction to form secondary alcohols, which are intermediates for further functionalization.

The choice of reducing agent significantly impacts selectivity and yield.

Oxidation Reactions

While the ketone itself is an oxidation product, further oxidation can lead to decarboxylation or ring functionalization under harsh conditions:

Cycloaddition and Heterocycle Formation

The compound participates in 1,3-dipolar cycloadditions to form isoxazoles or triazoles, leveraging its electron-deficient aromatic system:

Demethylation of Methoxy Groups

The methoxy groups can be selectively demethylated under acidic or metabolic conditions:

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution at the ortho/para positions relative to methoxy groups:

| Reaction Type | Reagents | Products Formed | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 1-(4-Bromo-3,5-dimethoxy-2-nitrophenyl)ethan-1-one | 65% | |

| Sulfonation | H₂SO₄, SO₃ | Sulfonated derivatives | 70% |

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed cross-coupling reactions:

Key Reactivity Trends:

-

Bromine substitution dominates synthetic applications due to its versatility in forming C–N, C–O, or C–C bonds.

-

Methoxy groups enhance ring activation but require harsh conditions for demethylation.

-

Ketone functionality allows reductions or condensations for scaffold diversification.

For further details, experimental protocols are available in referenced studies .

科学研究应用

Scientific Research Applications

- Organic Synthesis:

- Medicinal Chemistry:

- Pharmaceutical Development:

- Biological Studies:

Antimicrobial Activity

A study evaluating the antimicrobial properties of various substituted phenyl ethanones found that derivatives of 1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one exhibited significant activity against specific bacterial strains. This highlights its potential as a lead compound in antibiotic development.

Anticancer Research

Research involving the synthesis of pyrazole derivatives from this compound showed promising results in inhibiting cancer cell proliferation. These findings suggest that modifications of this compound could lead to effective anticancer agents .

Summary Table of Applications

作用机制

The mechanism of action of 1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:

2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: Similar structure but with different substitution pattern, leading to varied reactivity and applications.

1-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-one: Another isomer with different positioning of methoxy groups, affecting its chemical and biological properties.

生物活性

1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one, also known as a beta-keto analogue of the psychoactive compound 2C-B, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, biochemical properties, and relevant case studies.

Overview of Biological Activity

Research indicates that this compound exhibits various biological activities. Notably, it has been studied for its potential antimicrobial and anticancer properties. The compound is structurally related to other phenethylamine derivatives known for their psychoactive effects, which suggests possible similar biological interactions.

Target Interaction

The exact mechanism of action for this compound remains largely uncharacterized. However, as a structural analogue of 2C-B, it is hypothesized to interact with the 5-HT2A serotonin receptor , a key player in mood regulation and perception. This receptor is known to be involved in various neurological processes and may mediate some of the compound's effects.

Biochemical Pathways

The compound's metabolic pathways have not been extensively studied; however, related compounds like 4-bromo-2,5-dimethoxyphenethylamine have provided insights into possible metabolic processes. These include the induction of cellular apoptosis and inhibition of specific kinases such as FGFR1 and ERK .

Anticancer Activity

In vitro studies have suggested that derivatives of similar compounds may exhibit significant anticancer properties. For instance, compounds with bromine substituents have shown enhanced activity against various cancer cell lines. A study demonstrated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound suggest potential efficacy against various pathogens. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

Case Study 1: Anticancer Efficacy

A study involving the evaluation of phenethylamine derivatives reported that certain compounds demonstrated significant cytotoxicity against murine leukemia cell lines. The results indicated that modifications on the aromatic ring could enhance biological activity .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, derivatives similar to this compound were tested against a panel of bacterial strains. Results showed promising inhibitory effects, suggesting that further exploration into its pharmacological potential could yield beneficial therapeutic agents .

Cellular Effects

The compound has been linked to cellular effects such as apoptosis induction and modulation of signaling pathways involved in cell proliferation. For example, related compounds have shown to inhibit phosphorylation events critical for cell cycle progression .

Dosage Effects

Research on related substances indicates a dosage range between 4–10 mg can produce observable effects lasting 8–12 hours in animal models. This information is crucial for understanding potential therapeutic applications and safety profiles.

属性

IUPAC Name |

1-(4-bromo-3,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6(12)7-4-8(13-2)10(11)9(5-7)14-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZNTURMLBZGLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)OC)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。